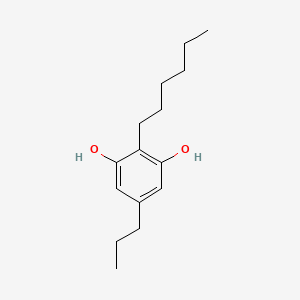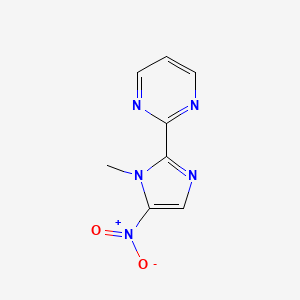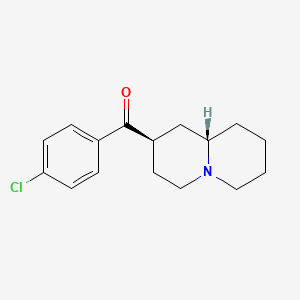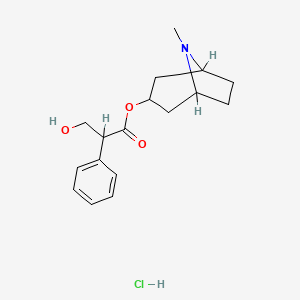
Para-nitrophenylphosphonobutanoyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-nitrophenylphosphobutanoyl)glycine is a C-nitro compound that is the N-(p-nitrophenylphosphobutyryl) derivative of glycine; a cognate transition state analogue of the esterase-like catalytic antibody D2.3. It has a role as an epitope. It is a C-nitro compound, a phosphonic ester and a N-acylglycine.
Aplicaciones Científicas De Investigación
Glyphosate Research and Protein Engineering
Glyphosate, a derivative similar to para-nitrophenylphosphonobutanoyl-glycine, has been extensively researched for its herbicidal properties and specificity to the enolpyruvyl shikimate-3-phosphate synthase enzyme in plants. This specificity contributes to its broad-spectrum herbicidal activity while maintaining minimal toxicity to humans and the environment. Recent studies have delved into the mechanisms of glyphosate resistance, exploring natural diversity, molecular evolution, and protein engineering to understand and potentially mitigate resistance in agricultural contexts (Pollegioni, Schonbrunn, & Siehl, 2011).
Environmental Fate and Transport
Research has also focused on the environmental fate and transport of glyphosate and its primary degradate, aminomethylphosphonic acid (AMPA). Studies suggest that the occurrence of glyphosate in surface water is influenced by factors like source strength, rainfall runoff, and flow route. The understanding of how glyphosate and AMPA interact with environmental systems provides crucial insights into their potential ecological impacts and helps in formulating strategies for sustainable use (Coupe, Kalkhoff, Capel, & Grégoire, 2012).
Glyphosate Degradation and Microbial Activity
The impact of glyphosate on soil microbial activity has been a subject of interest. Research indicates that glyphosate can influence the microbial activity in soils, altering the dynamics of various microbial populations. This interaction underscores the importance of understanding glyphosate's ecological footprint and its broader implications for agricultural soil management (Araújo, Monteiro, & Abarkeli, 2003).
Advances in Detection and Analysis
Technological advancements have led to the development of more sensitive and rapid methods for detecting glyphosate and AMPA in environmental samples. Techniques such as spectroelectrochemical and electrochemical detection have shown promising results in identifying these compounds efficiently, aiding in environmental monitoring and management efforts (Habekost, 2017).
Propiedades
Nombre del producto |
Para-nitrophenylphosphonobutanoyl-glycine |
|---|---|
Fórmula molecular |
C12H15N2O8P |
Peso molecular |
346.23 g/mol |
Nombre IUPAC |
2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]acetic acid |
InChI |
InChI=1S/C12H15N2O8P/c15-11(13-8-12(16)17)2-1-7-23(20,21)22-10-5-3-9(4-6-10)14(18)19/h3-6H,1-2,7-8H2,(H,13,15)(H,16,17)(H,20,21) |
Clave InChI |
WLNKGRQBMNPVSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)



![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)







